EED TR-FRET Binding Affinity: Pyrrolidine Analog vs. Optimized Amino-Pyrrolidine Inhibitor
In a LanthaScreen TR-FRET assay measuring displacement of a pyrrolidine-based Oregon-green probe from GST-tagged EED, the target compound (BDBM50231839/CHEMBL4094876) exhibited an IC50 of 70 nM [1]. A more elaborated amino-pyrrolidine comparator (BDBM50231834/CHEMBL4059817) achieved an IC50 of 40 nM in the identical assay format [2]. The 1.75-fold difference in potency provides a quantitative anchor for evaluating the pyrrolidine scaffold's contribution to EED recognition.
| Evidence Dimension | EED binding inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 70 nM (BDBM50231839) |
| Comparator Or Baseline | BDBM50231834 (amino-pyrrolidine EED inhibitor): IC50 = 40 nM |
| Quantified Difference | 1.75-fold lower potency relative to optimized comparator |
| Conditions | LanthaScreen TR-FRET assay; 1 h incubation; GST-tagged EED (unknown origin); pyrrolidine inhibitor-based Oregon-green probe [1][2] |
Why This Matters
This moderate affinity, combined with the compound's low molecular weight (183 Da), makes it an attractive fragment-like starting point for EED inhibitor optimization where ligand efficiency (LE) is a key selection criterion.
- [1] BindingDB. BDBM50231839 (CHEMBL4094876). IC50: 70 nM for Polycomb protein EED (TR-FRET). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50231839 (accessed 2026-04-26). View Source
- [2] BindingDB. BDBM50231834 (CHEMBL4059817). IC50: 40 nM for Polycomb protein EED (TR-FRET). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50231834 (accessed 2026-04-26). View Source
